Murepavadin is classified as a peptidomimetic antibiotic. It was synthesized to enhance the efficacy of existing antibiotics and to combat bacterial resistance. The compound's unique structure allows it to penetrate the bacterial outer membrane effectively and interfere with essential processes required for bacterial survival and replication .
The synthesis of murepavadin is achieved through a two-stage process involving solid-phase peptide synthesis. Initially, a linear precursor of the peptide is assembled using Fmoc (9-fluorenylmethoxycarbonyl) chemistry on a chlorotrityl-polystyrene resin. The steps include:
The final step involves an acidolytic treatment with trifluoroacetic acid, which removes all side-chain protecting groups to yield the fully deprotected cyclic murepavadin .
Murepavadin is characterized by its cyclic structure, which enhances its stability and bioactivity compared to linear peptides. The molecular formula can be denoted as , and its molecular weight is approximately 402.48 g/mol. The cyclic nature of murepavadin allows for a specific conformation that is critical for its interaction with bacterial membranes .
Murepavadin undergoes several chemical reactions during its synthesis:
The efficiency of these reactions is monitored using high-performance liquid chromatography (HPLC) to ensure high purity levels of the final product.
Murepavadin's mechanism of action involves binding to LptD, an essential component in the transport of lipopolysaccharides across the bacterial outer membrane. By inhibiting this transport process, murepavadin causes an accumulation of lipopolysaccharides within the inner membrane, leading to envelope stress responses in bacteria. This disruption ultimately results in bacterial cell death due to compromised membrane integrity .
Quantitative studies have shown that murepavadin significantly enhances the bactericidal activity of other antibiotics like ciprofloxacin against resistant strains of Pseudomonas aeruginosa, demonstrating its potential as an adjunctive therapy in antibiotic regimens .
Murepavadin exhibits several notable physical and chemical properties:
These properties are crucial for its effectiveness as an antimicrobial agent.
Murepavadin has significant potential in scientific research and clinical applications:
Pseudomonas aeruginosa is a Gram-negative pathogen of critical concern due to its propensity for causing severe healthcare-associated infections and chronic respiratory complications. As a leading cause of ventilator-associated pneumonia (VAP), bloodstream infections, and urinary tract infections in hospitalized patients, it accounts for ~15% of all healthcare-associated infections in the United States and exhibits multidrug resistance (MDR) rates exceeding 10% across European countries [1] [9]. This organism thrives in immunocompromised hosts and patients with structural lung diseases, where it establishes persistent infections through biofilm formation and intrinsic resistance mechanisms. Cystic fibrosis (CF) patients are particularly vulnerable, with chronic P. aeruginosa colonization occurring in up to 80% of adults, driving progressive lung function decline [5]. The pathogen’s resistance arsenal includes low outer membrane permeability, chromosomally encoded β-lactamases, multidrug efflux pumps (e.g., MexAB-OprM), and adaptive mutations that collectively compromise conventional antibiotic efficacy. Carbapenem-resistant P. aeruginosa is designated a "Priority 1 Critical" pathogen by the WHO, underscoring the urgent need for novel therapeutic agents [1] [9].
Murepavadin (POL7080) represents a groundbreaking class of antibiotics known as Outer Membrane Protein Targeting Antibiotics (OMPTAs). Derived from the protegrin-1 (PG-1) scaffold via Polyphor’s Protein Epitope Mimetics (PEM) technology, it specifically targets lipopolysaccharide transport protein D (LptD) in P. aeruginosa [1] [6] [7]. LptD is an essential outer membrane β-barrel protein responsible for the final assembly and insertion of lipopolysaccharide (LPS) into the outer leaflet. By binding to LptD with high affinity, murepavadin disrupts LPS transport, causing defective outer membrane integrity, increased permeability, and bacterial cell death [1] [7]. This mechanism exhibits unparalleled specificity for P. aeruginosa, with negligible activity against other Gram-negative or Gram-positive bacteria, thereby preserving commensal flora.
Table 1: In Vitro Activity of Murepavadin Against Clinical Isolates of P. aeruginosa
Isolate Category | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Inhibition Rate at ≤0.5 mg/L (%) |
---|---|---|---|
All Isolates (n=1,219) | 0.12 | 0.12 | 99.1 |
MDR Isolates (n=300) | 0.12 | 0.25 | 97.7 |
XDR Isolates (n=167) | 0.12 | 0.25 | 97.0 |
Data compiled from global surveillance studies [9]
Murepavadin demonstrates exceptional potency, with MIC₉₀ values of 0.12 mg/L against general clinical isolates and 0.25 mg/L against MDR and extensively drug-resistant (XDR) strains [9]. It is 4–8 times more potent than polymyxins (colistin MIC₉₀ = 1 mg/L) and retains activity against isolates resistant to carbapenems, aminoglycosides, and fluoroquinolones [9]. Phase III trials initially focused on intravenous formulations for hospital-acquired pneumonia but pivoted toward inhaled delivery for cystic fibrosis due to nephrotoxicity concerns with systemic administration [6] [7].
Murepavadin’s chemical architecture centers on a 14-amino-acid macrocyclic peptide featuring a β-hairpin conformation stabilized by a D-proline–L-proline (D-Pro-Pro) turn motif. This design emulates host defense peptides while incorporating non-proteinogenic residues like diaminobutyric acid (Dab) and ornithine (Orn) to enhance stability and target affinity [6] [8] [10]. The cyclic structure confers rigidity and resistance to protease degradation, while cationic residues (e.g., Dab) facilitate initial electrostatic interactions with the anionic LPS surface—a critical step enabling access to LptD [6] [10].
Traditional peptide synthesis using carbodiimides (e.g., DIC) and additives like HOBt faced challenges, including racemization and explosive hazards. Novel coupling agents—particularly tert-butylethyl carbodiimide (TBEC) and potassium salts of oxyma derivatives (K-Oxy-B)—have significantly improved synthesis. TBEC eliminates hydrogen cyanide formation during coupling, while K-Oxy-B enhances coupling efficiency (99.83% purity) and minimizes epimerization due to its non-acidic nature [6]. This synthetic refinement ensures chiral integrity and batch-to-batch consistency, which is critical for pharmacological efficacy.
Table 2: Key Synthetic Reagents for Murepavadin Production
Reagent | Advantage | Role in Synthesis |
---|---|---|
TBEC | HCN-free reaction | Carbodiimide coupling agent |
K-Oxy-B | Non-acidic; minimizes resin cleavage | Additive for racemization suppression |
OxymaPure® | Thermal stability; high coupling efficiency | Alternative to HOBt/HOAt |
The peptidomimetic approach overcomes classical resistance mechanisms by targeting LptD—a protein with no human homolog—and exploiting the conserved LPS transport system. Resistance mutations (lpxL1, lpxL2, lptD) incur fitness costs, including increased susceptibility to host antimicrobial peptides like cathelicidin [5]. This positions murepavadin as a rationally engineered therapeutic with a high barrier to resistance.
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8